molecular formula C13H29Cl2NO B12784910 (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride CAS No. 106926-46-9

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride

Cat. No.: B12784910
CAS No.: 106926-46-9
M. Wt: 286.3 g/mol
InChI Key: AVBRMKWCAQKSHV-UHFFFAOYSA-M
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Description

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride typically involves the reaction of caprylyl chloride with (3-chloro-2-hydroxypropyl)dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 40-45°C and stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes and proteins, leading to changes in their structure and function. The molecular targets include phospholipids in cell membranes and anionic sites on proteins. The pathways involved often include disruption of membrane integrity and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
  • (2-Chloroethyl)trimethylammonium chloride
  • Glycidyltrimethylammonium chloride

Uniqueness

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is unique due to its longer alkyl chain (caprylyl group), which enhances its hydrophobic interactions and surface activity compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surface modification and interaction with hydrophobic substrates .

Properties

CAS No.

106926-46-9

Molecular Formula

C13H29Cl2NO

Molecular Weight

286.3 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-dimethyl-octylazanium;chloride

InChI

InChI=1S/C13H29ClNO.ClH/c1-4-5-6-7-8-9-10-15(2,3)12-13(16)11-14;/h13,16H,4-12H2,1-3H3;1H/q+1;/p-1

InChI Key

AVBRMKWCAQKSHV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]

Origin of Product

United States

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